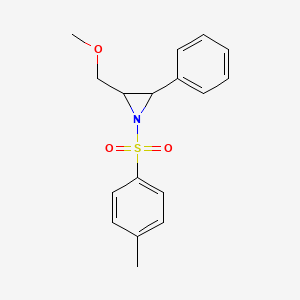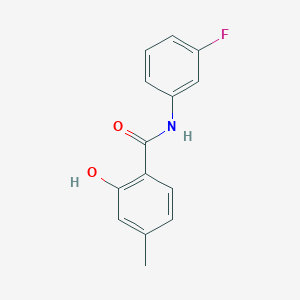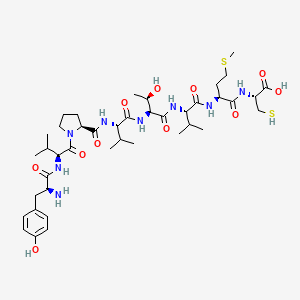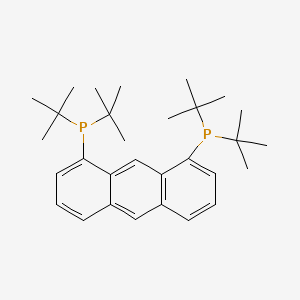![molecular formula C14H16 B14233256 1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene CAS No. 501941-06-6](/img/structure/B14233256.png)
1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene typically involves the Diels-Alder reaction between cyclopentadiene and 2-methylstyrene. This reaction is conducted under controlled conditions, often requiring elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)
Reduction: Hydrogen gas (H_2), palladium catalyst (Pd/C)
Substitution: Halogens (Cl_2, Br_2), nitrating agents (HNO_3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. For instance, in catalytic reactions, the compound can act as a ligand, coordinating with metal centers to facilitate the formation of reactive intermediates. Additionally, its unique structure allows it to participate in ring-opening reactions, leading to the formation of new chemical entities .
Comparación Con Compuestos Similares
2-Norbornene: Shares the bicyclo[2.2.1]hept-2-ene core structure but lacks the methylphenyl substitution.
2-Methyl-2-norbornene: Similar structure but without the phenyl ring.
5-Norbornene-2-methanol: Contains a hydroxyl group instead of the methylphenyl substitution.
Uniqueness: 1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene is unique due to the presence of both the bicyclic structure and the methylphenyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
501941-06-6 |
|---|---|
Fórmula molecular |
C14H16 |
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C14H16/c1-11-4-2-3-5-13(11)14-8-6-12(10-14)7-9-14/h2-6,8,12H,7,9-10H2,1H3 |
Clave InChI |
AFNAWWZOSYIQFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C23CCC(C2)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole](/img/structure/B14233178.png)



![3-(3-Methoxypropyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14233200.png)






![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)


